2,6-Dimethylterephthalic acid
Overview
Description
2,6-Dimethylterephthalic acid is an aromatic dicarboxylic acid with the molecular formula C10H10O4. It is a derivative of terephthalic acid, where two methyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in the synthesis of polymers and other chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylterephthalic acid can be synthesized through various methodsThe reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2,6-dimethylbenzene using air or oxygen in the presence of a catalyst, such as cobalt or manganese acetate. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylterephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 2,6-dimethylterephthalic anhydride.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, and air/oxygen with catalysts.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: 2,6-Dimethylterephthalic anhydride.
Reduction: 2,6-Dimethylterephthalic alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,6-Dimethylterephthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyesters and other polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials, such as engineering plastics and fibers.
Mechanism of Action
The mechanism of action of 2,6-dimethylterephthalic acid primarily involves its ability to participate in various chemical reactions due to the presence of carboxylic acid groups and the aromatic ring. These functional groups allow the compound to interact with different molecular targets, such as enzymes and receptors, facilitating its use in various applications.
Comparison with Similar Compounds
Terephthalic acid: The parent compound without methyl substitutions.
2,5-Dimethylterephthalic acid: A similar compound with methyl groups at the 2 and 5 positions.
2,4-Dimethylterephthalic acid: A similar compound with methyl groups at the 2 and 4 positions.
Uniqueness: 2,6-Dimethylterephthalic acid is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the properties of the polymers it forms. This positional isomerism can lead to differences in melting points, solubility, and chemical behavior compared to other dimethylterephthalic acids .
Properties
IUPAC Name |
2,6-dimethylterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-3-7(9(11)12)4-6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQYOFNSIZEILQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289227 | |
Record name | 2,6-dimethylterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80238-12-6 | |
Record name | 80238-12-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dimethylterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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